molecular formula C10H20N2O B13002810 (R)-1-Ethyl-5-isobutylpiperazin-2-one

(R)-1-Ethyl-5-isobutylpiperazin-2-one

Cat. No.: B13002810
M. Wt: 184.28 g/mol
InChI Key: IIPNMKFGSRIZEK-SECBINFHSA-N
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Description

®-1-Ethyl-5-isobutylpiperazin-2-one is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of an ethyl group at the first position and an isobutyl group at the fifth position of the piperazine ring, along with a ketone functional group at the second position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Ethyl-5-isobutylpiperazin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylamine and isobutylamine.

    Formation of Piperazine Ring: The starting materials undergo cyclization to form the piperazine ring. This can be achieved through various methods, including the reaction of ethylamine and isobutylamine with a suitable dihaloalkane under basic conditions.

    Introduction of Ketone Group: The ketone functional group is introduced at the second position of the piperazine ring through oxidation reactions. Common oxidizing agents used for this purpose include potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of ®-1-Ethyl-5-isobutylpiperazin-2-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

®-1-Ethyl-5-isobutylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group into an alcohol.

    Substitution: The ethyl and isobutyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

®-1-Ethyl-5-isobutylpiperazin-2-one has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other piperazine derivatives.

Mechanism of Action

The mechanism of action of ®-1-Ethyl-5-isobutylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Ethylpiperazine: Lacks the isobutyl group and ketone functional group.

    1-Isobutylpiperazine: Lacks the ethyl group and ketone functional group.

    2-Piperazinone: Lacks both the ethyl and isobutyl groups.

Uniqueness

®-1-Ethyl-5-isobutylpiperazin-2-one is unique due to the specific combination of the ethyl and isobutyl groups along with the ketone functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

(5R)-1-ethyl-5-(2-methylpropyl)piperazin-2-one

InChI

InChI=1S/C10H20N2O/c1-4-12-7-9(5-8(2)3)11-6-10(12)13/h8-9,11H,4-7H2,1-3H3/t9-/m1/s1

InChI Key

IIPNMKFGSRIZEK-SECBINFHSA-N

Isomeric SMILES

CCN1C[C@H](NCC1=O)CC(C)C

Canonical SMILES

CCN1CC(NCC1=O)CC(C)C

Origin of Product

United States

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